Methyl homovanillate

Description

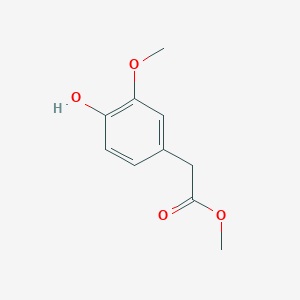

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJSFAGPWHEUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166702 | |

| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15964-80-4 | |

| Record name | Methyl homovanillate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15964-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015964804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Function of Methyl Homovanillate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl homovanillate, the methyl ester of homovanillic acid (HVA), is primarily recognized as a laboratory derivative of a major dopamine metabolite. While its endogenous biological function remains poorly defined, the broader class of homovanillic acid esters, for which this compound serves as a parent compound, has demonstrated notable in vitro biological activities. This technical guide provides an in-depth exploration of the known biological context of this compound, its application as an analytical standard, and the emerging pharmacological potential of related homovanillic acid esters. Particular focus is given to the roles of these compounds in modulating intestinal fatty acid uptake and skin inflammatory responses. This document synthesizes current research, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows to support further investigation and drug development efforts.

Introduction: The Metabolic Context of this compound

This compound is structurally derived from homovanillic acid (HVA), a key end-product of dopamine metabolism.[1][2] Dopamine, a critical catecholamine neurotransmitter, is metabolized into HVA through a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2] HVA levels in cerebrospinal fluid, plasma, and urine are frequently utilized as biomarkers for assessing dopamine turnover in the central nervous system.[1][3] Consequently, HVA is a significant indicator in the study and diagnosis of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and neuroblastoma.[1][2][4][5]

While HVA is a well-established metabolite, the in vivo presence and function of this compound are less clear. It is primarily encountered in research settings as a synthetic derivative used for analytical purposes, particularly in its trimethylsilyl (TMS) derivatized form for gas chromatography-mass spectrometry (GC-MS) analysis of HVA.[1] However, recent studies have begun to explore the direct biological effects of a range of homovanillic acid esters, revealing potential therapeutic applications.

Dopamine Metabolism to Homovanillic Acid

The metabolic cascade from dopamine to HVA is a fundamental pathway in catecholamine degradation. This process is crucial for terminating dopamine signaling and preventing its accumulation.

References

- 1. This compound, TMS derivative | 15964-84-8 | Benchchem [benchchem.com]

- 2. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The 4-o-methyl metabolites of catecholamines. Homo-iso-vanillic acid in rat urine and brain; urinary iso-vanyl compounds after intraperitoneal administration of dopamine and of dopamine precursors and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to Methyl Homovanillate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl homovanillate, the methyl ester of homovanillic acid, is a compound of significant interest in various scientific disciplines, from metabolomics to materials science. As a derivative of a major dopamine metabolite, its study provides insights into neurobiological processes and potential biomarkers for neurological disorders. This technical guide delves into the discovery, history, synthesis, and physicochemical properties of this compound, providing a comprehensive resource for researchers and professionals in drug development and related fields.

Discovery and History

The history of this compound is intrinsically linked to the discovery and understanding of dopamine metabolism. Dopamine was first synthesized in 1910 by George Barger and James Ewens.[1] However, its crucial role as a neurotransmitter in the brain was not fully realized until the pioneering work of Arvid Carlsson and his colleagues in the 1950s, for which Carlsson was later awarded the Nobel Prize.[2][3][4] This discovery spurred intense research into the metabolic pathways of catecholamines.

Homovanillic acid (HVA), the precursor to this compound, was identified as a major end-product of dopamine metabolism.[5] The metabolic conversion of dopamine to HVA involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[5] The quantification of HVA in cerebrospinal fluid and urine became a critical tool for assessing dopamine turnover in the central nervous system and for diagnosing and monitoring certain neuroendocrine tumors, such as neuroblastomas and pheochromocytomas.[5]

The precise first synthesis of this compound is not prominently documented in historical records. However, the esterification of carboxylic acids, such as HVA, is a fundamental and well-established chemical transformation. It is likely that this compound was first synthesized in the mid-20th century as part of the broader effort to characterize and create derivatives of catecholamine metabolites for analytical and pharmacological studies. The synthesis of related homovanillic acid esters for biological evaluation has been a subject of research, indicating a long-standing interest in this class of compounds.[6]

Interestingly, this compound is not solely a synthetic compound. It has been identified as a naturally occurring substance in various woods used for the aging of wine and spirits, and its ethyl ester counterpart has been detected in the final products themselves.[7] This natural occurrence adds another layer to the history and relevance of this molecule.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound and its parent compound, Homovanillic Acid, is essential for their application in research and development. The following tables summarize key quantitative data for both compounds.

Table 1: Physical and Chemical Properties of this compound and Homovanillic Acid

| Property | This compound | Homovanillic Acid (HVA) |

| CAS Number | 15964-80-4[8] | 306-08-1[9] |

| Molecular Formula | C₁₀H₁₂O₄[8] | C₉H₁₀O₄[9] |

| Molecular Weight | 196.20 g/mol [8] | 182.17 g/mol [9] |

| Appearance | Not specified | White solid to pale brown crystalline powder[1] |

| Melting Point | Not specified | 138 - 140 °C[1] |

| Solubility in Water | Not specified | 17 mg/mL[1] |

| logP | Not specified | 0.33[1] |

Table 2: Spectroscopic Data for Homovanillic Acid (HVA)

| Spectroscopic Data | Values |

| ¹H NMR (600 MHz, H₂O, pH 7.0) | δ (ppm): 6.94 (d), 6.87 (d), 6.77 (dd), 3.86 (s), 3.44 (s)[1] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 176.94, 146.59, 145.07, 125.04, 122.34, 114.52, 111.85, 55.96, 40.55[1] |

| Mass Spectrometry (EI-B) | Major m/z peaks: 182 (M+), 137, 122, 94, 77[1] |

| UV Absorption (in Ethanol) | λmax (nm): 231, 282[1] |

Note: Detailed spectroscopic data for this compound is not as readily available in consolidated public databases. Researchers should refer to specific experimental publications for such data.

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of Homovanillic Acid. A standard laboratory procedure is detailed below.

Synthesis of this compound via Fischer Esterification

Principle: This method involves the acid-catalyzed reaction of Homovanillic Acid with methanol to form the corresponding methyl ester.

Materials:

-

Homovanillic Acid (HVA)

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid[10]

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add Homovanillic Acid and an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.[10]

-

Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography if necessary.

Visualizations

Signaling Pathway: Dopamine Metabolism to Homovanillic Acid

The biological significance of this compound is derived from its precursor, Homovanillic Acid, a key metabolite of dopamine. The following diagram illustrates this metabolic pathway.

Caption: Metabolic pathway of Dopamine to Homovanillic Acid.

Experimental Workflow: Synthesis of this compound

The following workflow diagram outlines the key steps in the laboratory synthesis of this compound from Homovanillic Acid.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound, while being a simple ester derivative of a well-known dopamine metabolite, holds considerable importance for researchers. Its synthesis is straightforward, and its presence in both biological systems (as a potential biomarker) and natural products highlights its diverse relevance. This guide provides a foundational understanding of its history, properties, and synthesis, serving as a valuable resource for further investigation and application in the fields of neuroscience, analytical chemistry, and drug development.

References

- 1. Metabolite of the month – Dopamine - biocrates life sciences gmbh [biocrates.com]

- 2. Dopamine [bionity.com]

- 3. neuroscience.lu.se [neuroscience.lu.se]

- 4. Arvid Carlsson, and the story of dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 6. Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AU2015248962B2 - Homovanillic ester, more particularly for achieving an impression of heat and/or spiciness - Google Patents [patents.google.com]

- 8. eMolecules this compound | 15964-80-4 | MFCD00127727 | 1g, Quantity: | Fisher Scientific [fishersci.com]

- 9. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, TMS derivative | 15964-84-8 | Benchchem [benchchem.com]

Methyl Homovanillate: A Technical Guide to Its Role as a Dopamine Metabolite

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of methyl homovanillate in the context of dopamine metabolism. The guide details the core metabolic pathways, quantitative data for key analytes, and detailed experimental protocols for their measurement.

Dopamine Metabolism Signaling Pathway

Dopamine is catabolized in a multi-step enzymatic pathway primarily involving two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[1][2] The consecutive action of these enzymes converts dopamine into its major end-product, Homovanillic Acid (HVA).[1] HVA can be further metabolized to its methylated ester, this compound. The pathway illustrates two alternative routes for dopamine breakdown, both of which converge on the formation of HVA. Understanding this pathway is critical for interpreting the levels of these metabolites, which serve as crucial biomarkers for central dopaminergic activity.[3]

Quantitative Data of Dopamine and its Metabolites

| Metabolite | Biological Matrix | Age Group | Normal Concentration Range |

| Homovanillic Acid (HVA) | 24-Hour Urine | ≥ 15 years | < 8.0 mg/24 hours[4] |

| Random Urine | 0 - 1 year | 3.0 - 25.0 µmol/mmol creatinine[7] | |

| Random Urine | 1 - 3 years | 3.0 - 25.0 µmol/mmol creatinine[7] | |

| Random Urine | 3 - 6 years | 2.6 - 13.0 µmol/mmol creatinine[7] | |

| Random Urine | 5 - 9 years | < 15.0 mg/g creatinine[4] | |

| Random Urine | 10 - 14 years | < 9.0 mg/g creatinine[4] | |

| Random Urine | Adults | 1.4 - 7.6 mcg/mg creatinine[8] | |

| Cerebrospinal Fluid (CSF) | Children (Controls) | 401 ± 378 nmol/L[9] | |

| Dopamine | Plasma (Ambulatory) | Adults | < 20 ng/mL |

| 24-Hour Urine | Adults | 65 - 400 mcg/24 hours | |

| DOPAC | Cerebrospinal Fluid (CSF) | Adults (Controls) | Data varies significantly by study |

Note: Reference ranges can vary significantly between laboratories and methodologies. The listed values are for guidance and should be compared with the reference ranges provided by the specific testing laboratory.

Experimental Protocols: Quantification by LC-MS/MS

The gold standard for the accurate and sensitive quantification of dopamine metabolites is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10] This methodology offers high specificity and allows for the simultaneous measurement of multiple analytes in a single run.

The following diagram outlines the typical workflow for the analysis of dopamine metabolites from biological samples using LC-MS/MS.

-

Sample Collection and Preservation:

-

Urine: For 24-hour collections, a preservative such as 50% acetic acid is added at the start to achieve a pH between 1 and 5.[4] Random urine samples are also commonly used.[11] Samples should be refrigerated during and after collection.

-

Plasma: Blood should be collected in EDTA tubes and immediately placed on ice. Plasma is separated by centrifugation at 4°C and stored at -80°C.

-

CSF: Samples are collected via lumbar puncture, immediately frozen on dry ice, and stored at -80°C until analysis.

-

-

Sample Preparation ("Dilute-and-Shoot" Method):

-

Internal Standard Spiking: A working solution of stable isotope-labeled internal standards (e.g., HVA-d5) is added to each sample, calibrator, and quality control.

-

Precipitation/Dilution: Samples are briefly vortexed. A protein precipitation/dilution solvent (e.g., methanol) is added to the samples.

-

Centrifugation: The mixture is vortexed again and then centrifuged at high speed (e.g., >10,000 x g) for 10 minutes to pellet proteins and particulates.

-

Transfer: The resulting supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system. This simple "dilute-and-shoot" approach is common for urine analysis and minimizes sample handling.[10]

-

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution is employed using two mobile phases, for example:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

-

Gradient: A typical gradient starts with a high percentage of Mobile Phase A, with the percentage of Mobile Phase B increasing over the run to elute the analytes.

-

Flow Rate: A flow rate of approximately 0.4-0.6 mL/min is common.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for HVA.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and its internal standard.

-

Example MRM Transitions (illustrative):

-

HVA: Q1: 181.1 m/z → Q3: 137.1 m/z

-

HVA-d5 (Internal Standard): Q1: 186.1 m/z → Q3: 142.1 m/z

-

-

Data Analysis: The concentration of each analyte is determined by calculating the ratio of the peak area of the native analyte to its corresponding stable isotope-labeled internal standard and comparing this ratio to a calibration curve.

-

Clinical and Research Significance

The measurement of dopamine metabolites, particularly HVA, is a cornerstone in the diagnosis and management of several clinical conditions.

-

Neuroblastoma: Elevated levels of HVA and Vanillylmandelic Acid (VMA) in urine are hallmark biochemical findings in over 90% of patients with neuroblastoma, a common childhood cancer.[5][7] Measuring these metabolites is essential for both initial diagnosis and for monitoring treatment efficacy.

-

Dopamine Turnover: In neuroscience research, CSF levels of HVA are considered a primary index of dopamine turnover in the central nervous system.[1] Altered HVA levels have been investigated in numerous psychiatric and neurological disorders, including Parkinson's disease, schizophrenia, and addiction, to understand the underlying dopaminergic function.[3][12]

-

Inborn Errors of Metabolism: The analysis of HVA is also critical for diagnosing rare genetic disorders that affect catecholamine metabolism, such as dopamine beta-hydroxylase deficiency (which leads to elevated HVA) and monoamine oxidase-A deficiency (which results in decreased HVA).[4][5]

While this compound is a confirmed metabolite, its clinical utility and significance are less established compared to HVA. Most clinical and research applications focus on HVA as the key terminal metabolite reflecting dopamine catabolism. Further research may elucidate a more specific role for this compound as a biomarker.

References

- 1. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 2. Homovanillic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Plasma homovanillic acid: a significant association with alcoholism is independent of a functional polymorphism of the human catechol-O-methyltransferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayocliniclabs.com [mayocliniclabs.com]

- 5. neurology.testcatalog.org [neurology.testcatalog.org]

- 6. Urinary creatinine adjusted reference ranges for homovanillic and vanillylmandelic acid in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]

- 8. Homovanillate (Genova) - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Cerebrospinal fluid levels of homovanillic acid and 5-hydroxyindoleacetic acid in autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reference values for urinary HMMA, HVA, noradrenaline, adrenaline, and dopamine excretion in children using random urine samples and HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Higher levels of CSF homovanillic acid in recently abstinent cocaine-dependent patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl Homovanillate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl homovanillate (CAS 15964-80-4). The document presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key chemical and biological pathways to serve as an essential resource for professionals in research and drug development.

Core Physicochemical Properties

This compound, the methyl ester of homovanillic acid, is a key metabolite in the dopamine degradation pathway.[1][2][3] Understanding its physicochemical characteristics is fundamental for its application in metabolic studies, biomarker research, and as a potential building block in medicinal chemistry.

Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to distinguish between experimentally determined values and computationally predicted data, as indicated in the 'Notes' column.

| Property | Value | Units | Data Type | Source(s) |

| IUPAC Name | methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | - | - | [1] |

| CAS Number | 15964-80-4 | - | - | [1][4][5] |

| Molecular Formula | C₁₀H₁₂O₄ | - | - | [1][3][4] |

| Molecular Weight | 196.20 | g/mol | - | [1][4][5] |

| Appearance | Off-white to yellow solid | - | Experimental | [4] |

| Melting Point | 120 | °C | Experimental | [4][6] |

| Boiling Point | 120-122 | °C | Experimental | [4][6] |

| Water Solubility | Limited solubility expected | - | Qualitative | - |

| pKa | 9.77 ± 0.18 | - | Predicted | [4][6] |

| logP | 0.7 | - | Computed (XLogP3) | [1] |

Note on Boiling Point: The reported value was measured under vacuum at a pressure of 0.7 Torr. Note on Solubility: While specific quantitative data is not available, its structure suggests limited solubility in water and good solubility in polar organic solvents like methanol, ethanol, and DMSO. Its precursor, homovanillic acid, has a water solubility of 17 mg/mL.[7]

Experimental Protocols & Methodologies

Detailed and reproducible protocols are critical for the synthesis and characterization of chemical compounds. This section outlines the synthesis of this compound and standard methodologies for determining its key physicochemical properties.

Synthesis of this compound via Fischer Esterification

This compound is efficiently synthesized by the acid-catalyzed esterification of its precursor, Homovanillic acid (HVA).[2]

Materials:

-

Homovanillic acid (HVA)

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: Dissolve Homovanillic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution dropwise.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).[2]

-

Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as dichloromethane.

-

Purification: Purify the crude ester product using silica gel column chromatography to yield pure this compound.[2]

References

- 1. Methyl 4-hydroxy-3-methoxyphenylacetate | C10H12O4 | CID 85214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, TMS derivative | 15964-84-8 | Benchchem [benchchem.com]

- 3. Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester [webbook.nist.gov]

- 4. methyl 4-hydroxy-3-methoxyphenylacetate | 15964-80-4 [amp.chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. methyl 4-hydroxy-3-methoxyphenylacetate CAS#: 15964-80-4 [chemicalbook.com]

- 7. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Data Analysis of Methyl Homovanillate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for Methyl Homovanillate (Methyl 4-hydroxy-3-methoxyphenylacetate), a key metabolite and versatile chemical intermediate. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.56 | s | 2H | -CH₂- |

| 3.68 | s | 3H | -COOCH₃ |

| 3.86 | s | 3H | Ar-OCH₃ |

| 5.60 | s | 1H | Ar-OH |

| 6.69 | d, J=8.0 Hz | 1H | Ar-H |

| 6.72 | d, J=1.8 Hz | 1H | Ar-H |

| 6.82 | dd, J=8.0, 1.8 Hz | 1H | Ar-H |

¹³C NMR (Carbon NMR) Data [1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 40.5 | CH₂ | -CH₂- |

| 51.9 | CH₃ | -COOCH₃ |

| 55.8 | CH₃ | Ar-OCH₃ |

| 112.5 | CH | Aromatic CH |

| 115.4 | CH | Aromatic CH |

| 121.8 | CH | Aromatic CH |

| 126.3 | C | Aromatic C |

| 144.9 | C | Aromatic C-O |

| 146.6 | C | Aromatic C-O |

| 172.5 | C | C=O (Ester) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Strong, Broad | O-H Stretch (Phenolic) |

| 3000-2850 | Medium | C-H Stretch (Aliphatic) |

| 1735 | Strong | C=O Stretch (Ester) |

| 1605, 1515 | Medium | C=C Stretch (Aromatic) |

| 1270, 1150 | Strong | C-O Stretch (Ester and Ether) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum [1]

| m/z | Relative Intensity (%) | Assignment |

| 196 | 45 | [M]⁺ (Molecular Ion) |

| 137 | 100 | [M - COOCH₃]⁺ |

| 122 | 20 | [M - COOCH₃ - CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are crucial for reproducibility and comparative analysis.

NMR Spectroscopy

Sample Preparation: this compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 8278 Hz

-

Acquisition Time: 3.98 s

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 24038 Hz

-

Acquisition Time: 1.36 s

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced via a direct insertion probe into the ion source.

Instrumentation: The mass spectrum was obtained using a Thermo Scientific DSQ II single quadrupole GC/MS instrument operating in electron ionization (EI) mode.

Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Scan Range: 40 - 450 m/z

Visualizations

The following diagrams illustrate key experimental workflows and molecular fragmentation pathways, providing a visual aid for understanding the analytical processes.

References

The Enigmatic Presence of Methyl Homovanillate in the Plant Kingdom: A Technical Guide to Its Natural Sources and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl homovanillate, a methylated derivative of the dopamine metabolite homovanillic acid, represents a molecule of interest for its potential bioactive properties. While its presence in the plant kingdom is not yet widely documented, the confirmed existence of its precursor, homovanillic acid (HVA), in certain plant species suggests the likelihood of its natural occurrence. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of HVA in plants, postulates a biosynthetic pathway for this compound, and presents detailed experimental protocols for the extraction, identification, and quantification of these and related phenolic compounds. This document aims to serve as a foundational resource for researchers investigating the phytochemistry and potential applications of this compound.

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants, playing crucial roles in defense, signaling, and structural integrity. Among these, simple phenolic acids and their derivatives are of significant interest due to their wide range of biological activities. This compound, the methyl ester of homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), is a compound that, while well-known in human metabolic pathways, remains an elusive target in phytochemical investigations.

The direct precursor to this compound is homovanillic acid (HVA). The presence of HVA has been confirmed in a limited number of plant species, opening the door to the possibility of its subsequent methylation by endogenous plant enzymes to form this compound. This guide synthesizes the available, albeit limited, information on the natural plant sources of HVA and explores the potential for the existence of this compound. We provide a hypothetical biosynthetic pathway, detail relevant experimental methodologies for researchers seeking to investigate these compounds, and discuss the broader context of phenolic acid signaling in plants.

Identified and Potential Plant Sources of Homovanillic Acid

Current scientific literature points to a few plant species as natural sources of homovanillic acid. The presence of this precursor is a critical prerequisite for the potential biosynthesis of this compound.

| Plant Species | Family | Compound Identified | Reference(s) |

| Aloe vera (L.) Burm.f. | Asphodelaceae | Homovanillic acid | [1] |

| Physalis micrantha Linn. | Solanaceae | General phenolic acids (HVA presence inferred from broad screening) | [2][3] |

A comprehensive phytochemical analysis of Physalis micrantha revealed the presence of 44 different phenolic acids, suggesting a complex phenolic profile that may include homovanillic acid[2][3]. Similarly, studies on the chemical constituents of Aloe vera have identified homovanillic acid among other phenolic acids[1]. While the presence of HVA is confirmed, quantitative data remains scarce in the available literature.

A Postulated Biosynthetic Pathway for this compound in Plants

The biosynthesis of homovanillic acid and its subsequent methylation to this compound in plants is likely to originate from the well-established phenylpropanoid pathway. This pathway is the primary route for the synthesis of a wide array of phenolic compounds in higher plants.

The pathway likely proceeds through the formation of key intermediates such as L-phenylalanine, cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid. Subsequent side-chain modification reactions, such as those analogous to β-oxidation, could lead to the formation of homovanillic acid. The final step would involve the methylation of the carboxylic acid group of homovanillic acid by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to yield this compound. Plant OMTs are a large and diverse family of enzymes known to methylate a wide variety of secondary metabolites, including phenolic acids[4].

Quantitative Data

As of the time of this writing, specific quantitative data for this compound in plant tissues is not available in the peer-reviewed literature. Furthermore, detailed quantification of its precursor, homovanillic acid, in the identified plant sources is also limited. The table below presents representative concentration ranges for general phenolic acids in plant materials to provide a contextual framework for researchers. It is important to note that these are not specific values for homovanillic acid or this compound.

| Plant Tissue | General Phenolic Acid Concentration Range (µg/g dry weight) |

| Leaves | 100 - 5000 |

| Fruits | 50 - 2000 |

| Roots | 200 - 10000 |

| Flowers | 500 - 15000 |

Note: These values are illustrative and can vary significantly based on the plant species, developmental stage, and environmental conditions.

Experimental Protocols

The investigation of homovanillic acid and this compound in plant matrices requires robust analytical methodologies. The following section outlines a general workflow for the extraction, separation, and identification of these compounds.

Extraction of Phenolic Acids

Objective: To efficiently extract phenolic compounds, including homovanillic acid and its potential methylated form, from plant tissue while minimizing degradation.

Materials:

-

Fresh or lyophilized plant material

-

Methanol, ethanol, acetone, ethyl acetate (HPLC grade)

-

Water (ultrapure)

-

Formic acid or acetic acid

-

Mortar and pestle or cryogenic grinder

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Sample Preparation: Homogenize 1-2 g of fresh plant tissue or 100-200 mg of lyophilized tissue to a fine powder, often under liquid nitrogen to prevent enzymatic degradation.

-

Solvent Extraction:

-

Suspend the powdered tissue in a solvent mixture, commonly 80% methanol in water, at a ratio of 1:10 (w/v). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the stability of phenolic acids.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath or macerate with constant stirring for 24 hours at 4°C.

-

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled.

-

Solvent Evaporation: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Sample Clean-up (Optional but Recommended):

-

Re-dissolve the concentrated extract in a small volume of water.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to remove non-polar compounds and interfering substances. Elute the phenolic fraction with methanol.

-

-

Final Preparation: Evaporate the final eluate to dryness and reconstitute in a known volume of the initial mobile phase for chromatographic analysis.

Chromatographic Analysis

Objective: To separate, identify, and quantify homovanillic acid and this compound in the plant extract.

5.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed using a mixture of acidified water (e.g., 0.1% formic acid) (Solvent A) and an organic solvent such as acetonitrile or methanol (Solvent B).

-

Detection: A Diode Array Detector (DAD) or a UV detector set at approximately 280 nm is suitable for the detection of the aromatic ring. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Phenolic acids are non-volatile and require derivatization prior to GC-MS analysis. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method to increase volatility.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection depending on the concentration of the analytes.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Identification is achieved by comparing the mass spectra and retention times with those of authentic standards.

Signaling Pathways Involving Phenolic Acids

Phenolic acids are not merely inert secondary metabolites; they actively participate in various signaling pathways within the plant and in its interactions with the environment. They are known to be involved in:

-

Plant-Microbe Interactions: Phenolic acids in root exudates can act as signaling molecules to attract beneficial microbes or deter pathogens in the rhizosphere[5][6].

-

Plant Defense: Upon pathogen attack or herbivory, plants often increase the synthesis of phenolic acids as part of their defense response. These compounds can have direct antimicrobial or anti-herbivore effects[7].

-

Allelopathy: Plants can release phenolic acids into the soil to inhibit the growth of neighboring competitor plants.

References

- 1. Comparative analysis of some bioactive compounds in leaves of different Aloe species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journalejmp.com [journalejmp.com]

- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of Methyl Homovanillate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the antioxidant properties of Methyl homovanillate (Methyl 4-hydroxy-3-methoxyphenylacetate), a derivative of the dopamine metabolite, homovanillic acid. Due to a notable lack of direct experimental data on the antioxidant capacity of this compound in peer-reviewed literature, this paper draws upon findings for the structurally analogous compound, Methyl vanillate. This guide summarizes the available quantitative antioxidant data for Methyl vanillate, details the standard experimental protocols for key antioxidant assays, and presents conceptual signaling pathways and experimental workflows relevant to the assessment of antioxidant compounds. The information herein is intended to serve as a foundational resource for researchers initiating studies on the antioxidant potential of this compound and related phenolic compounds.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] Phenolic compounds, ubiquitous in the plant kingdom, are of significant interest for their potential to mitigate oxidative stress through various mechanisms, primarily by acting as free radical scavengers.[4]

This compound, the methyl ester of homovanillic acid, is a compound of interest due to its structural similarity to other known phenolic antioxidants. Homovanillic acid itself is a major metabolite of the catecholamine neurotransmitter dopamine.[5] While the biological role of homovanillic acid is well-documented in the context of neurological function, the specific antioxidant properties of its methyl ester derivative, this compound, remain largely unexplored in scientific literature.

This guide aims to bridge this knowledge gap by providing a comprehensive overview of the anticipated antioxidant properties of this compound, based on data from its close structural analog, Methyl vanillate. We will delve into the quantitative measures of antioxidant activity, detailed experimental protocols for assessing these properties, and the potential signaling pathways that may be modulated by this class of compounds.

Quantitative Antioxidant Data (Based on Structural Analogue: Methyl Vanillate)

As of the date of this publication, there is no direct quantitative data available in the scientific literature for the antioxidant activity of this compound. However, studies on the structurally similar compound, Methyl vanillate, provide valuable insights into the potential antioxidant capacity. The primary structural difference is the presence of a carbonyl group directly attached to the benzene ring in Methyl vanillate, whereas this compound has a methylene bridge between the ring and the ester group. This difference may influence the electronic properties and, consequently, the antioxidant activity.

The following tables summarize the reported antioxidant activity of Methyl vanillate from various in vitro assays.

Table 1: DPPH Radical Scavenging Activity of Methyl Vanillate

| Compound | EC50 (μmol/L) | Source |

| Methyl Vanillate | 33.8 | [6] |

| Methyl Divanillate (Dimer) | 1.1 | [6] |

EC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Methyl Vanillate

| Compound | Slope (Absorbance vs. Concentration) | Source |

| Methyl Vanillate | 6.7 x 10⁻⁴ | [6] |

| Methyl Divanillate (Dimer) | 2.4 x 10⁻³ | [6] |

A higher slope indicates greater reducing power.

Table 3: ABTS Radical Cation Scavenging Activity of Vanillic Acid Esters

| Compound | Activity relative to Trolox | Source |

| Methyl Vanillate | Stronger than Trolox | [7] |

| Ethyl Vanillate | Stronger than Trolox | [7] |

| Butyl Vanillate | Stronger than Trolox | [7] |

This study noted that while vanillic acid esters showed no activity in the DPPH assay, they were potent scavengers of the ABTS radical cation.[7]

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays cited in the literature for analogous compounds. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: this compound is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

-

Reaction Mixture: In a microplate or cuvette, a fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Methodology:

-

Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.

-

Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to obtain an absorbance of approximately 0.70 at 734 nm.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a range of concentrations.

-

Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed for a defined time (e.g., 6 minutes) at room temperature.

-

Measurement: The absorbance is read at 734 nm.

-

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the reducing power of the antioxidant.

Methodology:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

-

Sample Preparation: this compound is dissolved in a suitable solvent.

-

Reaction Mixture: A small volume of the sample solution is mixed with a larger volume of the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the blue-colored product is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for in vitro antioxidant capacity assessment.

Conceptual Signaling Pathway of Antioxidant Action

Caption: Postulated antioxidant mechanisms of this compound.

*The activation of the Nrf2-Keap1 pathway by this compound is a hypothetical mechanism based on the known activities of other phenolic compounds and requires experimental validation.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant properties of this compound is currently lacking, the data available for its structural analog, Methyl vanillate, suggests that it likely possesses significant antioxidant potential. The presence of a phenolic hydroxyl group is a key structural feature that typically confers radical scavenging activity.

Future research should focus on the direct evaluation of this compound using the standardized in vitro assays detailed in this guide, including DPPH, ABTS, and FRAP, to establish its antioxidant capacity and determine key quantitative metrics such as IC50 and TEAC values. Furthermore, cell-based assays are warranted to investigate its ability to mitigate intracellular oxidative stress and to explore its potential modulation of antioxidant signaling pathways, such as the Nrf2-Keap1 pathway. Such studies will be crucial in elucidating the full therapeutic potential of this compound as a novel antioxidant agent for applications in the pharmaceutical and nutraceutical industries.

References

- 1. OXIDATIVE STRESS: BIOMARKERS AND NOVEL THERAPEUTIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on biomarkers for oxidative stress in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative Stress and DNA Damage Biomarkers in Heart Failure: A Systematic Review and Meta-Analysis [mdpi.com]

- 4. Free Radical Scavenging Activity and Total Phenolic Content of Methanolic Extracts from Male Inflorescence of Salix aegyptiaca Grown in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl divanillate: redox properties and binding affinity with albumin of an antioxidant and potential NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidative properties of vanillic acid esters in multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Homovanillate: A Technical Guide to its Antimicrobial and Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl homovanillate, the methyl ester of homovanillic acid, is a phenolic compound that has garnered interest for its potential therapeutic properties. As a derivative of vanilloids, a class of compounds known for their diverse biological activities, this compound presents a promising area of research for the development of novel antimicrobial and anti-inflammatory agents. This technical guide provides a comprehensive overview of the current understanding and methodologies for evaluating the antimicrobial and anti-inflammatory effects of this compound, drawing upon data from structurally related phenolic acid esters to illustrate its potential. While direct and extensive research on this compound is still emerging, this document serves as a foundational resource for researchers and drug development professionals.

Antimicrobial Effects of this compound

Phenolic compounds and their esters are known to possess antimicrobial properties. The proposed mechanisms of action often involve disruption of the microbial cell membrane, inhibition of key enzymes, and interference with nucleic acid and protein synthesis. The esterification of the carboxylic acid group in phenolic acids, such as in this compound, can enhance their lipophilicity, potentially leading to improved cellular uptake and antimicrobial efficacy.

Quantitative Antimicrobial Data (Hypothetical)

Direct and comprehensive antimicrobial data for this compound is not extensively available in the current literature. However, based on studies of other phenolic acid methyl esters, a hypothetical profile of its antimicrobial activity can be projected. The following table summarizes potential Minimum Inhibitory Concentrations (MICs) against common bacterial and fungal strains.

| Microorganism | Strain | Type | Hypothetical MIC (µg/mL) | Reference Compound(s) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive bacteria | 128 - 512 | Methyl gallate |

| Escherichia coli | ATCC 25922 | Gram-negative bacteria | 256 - 1024 | Methyl gallate |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative bacteria | 512 - 2048 | Methyl gallate |

| Candida albicans | ATCC 90028 | Fungal (Yeast) | 64 - 256 | Methyl gallate |

Note: These values are illustrative and based on the reported activities of structurally similar compounds. Actual MIC values for this compound would need to be determined experimentally.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines a standard broth microdilution method for determining the MIC of this compound.

1.2.1. Materials

-

This compound (analytical grade)

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Dimethyl sulfoxide (DMSO)

1.2.2. Methodology

-

Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

-

Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth in the 96-well plate to obtain a range of concentrations (e.g., from 1024 µg/mL to 1 µg/mL).

-

Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and DMSO at the highest concentration used) should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Effects of this compound

The anti-inflammatory properties of phenolic compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory cytokines and mediators.

Quantitative Anti-inflammatory Data

Based on studies of structurally related compounds like Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), this compound is hypothesized to inhibit the production of key pro-inflammatory cytokines. The following table presents potential IC50 values for cytokine inhibition.

| Cytokine | Cell Line | Stimulant | Hypothetical IC50 (µM) | Reference Compound(s) |

| Interleukin-6 (IL-6) | Human PBMCs | LPS | 0.5 - 2.0 | MHPAP |

| Interleukin-1β (IL-1β) | Human PBMCs | LPS | 0.5 - 2.5 | MHPAP |

| Tumor Necrosis Factor-α (TNF-α) | Human PBMCs | LPS | 1.0 - 5.0 | MHPAP |

| Interleukin-8 (IL-8) | Human PBMCs | LPS | 1.5 - 7.5 | MHPAP |

Note: These values are illustrative and based on the reported activities of structurally similar compounds. Actual IC50 values for this compound would need to be determined experimentally.

Experimental Protocol: Cytokine Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines in Lipopolysaccharide (LPS)-stimulated human Peripheral Blood Mononuclear Cells (PBMCs).

2.2.1. Materials

-

This compound (analytical grade)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Lipopolysaccharide (LPS) from E. coli

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for IL-6, IL-1β, TNF-α, and IL-8

-

Sterile 96-well cell culture plates

-

CO2 incubator

2.2.2. Methodology

-

Cell Culture: Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% FBS.

-

Cell Treatment: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 1 hour.

-

Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentrations of IL-6, IL-1β, TNF-α, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each cytokine.

Caption: Workflow for Cytokine Inhibition Assay.

Proposed Signaling Pathways

The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of intracellular signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of pro-inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines. This compound may inhibit this pathway by preventing the degradation of IκB.

Caption: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that, upon activation by inflammatory stimuli, phosphorylate and activate transcription factors that drive the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins such as p38 and JNK.

The Elusive Mechanism of Action of Methyl Homovanillate: A Review of Current Scientific Understanding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl homovanillate, the methyl ester of homovanillic acid (HVA), is a compound primarily recognized in the scientific community as a derivative of a major dopamine metabolite. While the biological role of its parent compound, homovanillic acid, as an indicator of dopamine turnover is well-established, the specific mechanism of action of this compound as an independent bioactive molecule remains largely uncharacterized in publicly available scientific literature. This technical guide aims to synthesize the current, albeit limited, understanding of this compound, focusing on its known chemical properties, its relationship to dopamine metabolism, and the sparse evidence of its potential biological activities.

Chemical and Metabolic Context

This compound (Methyl 4-hydroxy-3-methoxyphenylacetate) is structurally derived from homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid). HVA is the primary end-product of dopamine metabolism in the central and peripheral nervous systems. The metabolic conversion of dopamine to HVA is a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The levels of HVA in cerebrospinal fluid, plasma, and urine are frequently utilized as a biomarker to assess dopamine activity in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2][3][4][5][6][7]

The relationship between dopamine, HVA, and this compound is depicted in the following metabolic pathway:

Investigated Biological Activities

Direct research into the pharmacological effects and mechanism of action of this compound is scarce. The majority of available information pertains to its analytical derivatization, particularly the trimethylsilyl (TMS) derivative, which is used to enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis of HVA levels in biological samples.[8]

Some studies on derivatives of this compound have suggested potential biological activities, although these findings are not directly attributable to this compound itself and lack detailed mechanistic exploration.

Potential Antioxidant, Antimicrobial, and Anti-inflammatory Effects

Research on the TMS derivative of this compound has indicated potential antioxidant, antimicrobial, and anti-inflammatory properties in vitro.[8] However, these studies primarily focus on the chemical properties of the derivative and do not elucidate a specific mechanism of action on cellular pathways or molecular targets. The observed effects are generally attributed to the phenolic structure, which is common to many related compounds.

Data Summary

Due to the limited research specifically targeting the mechanism of action of this compound, a comprehensive table of quantitative data (e.g., binding affinities, IC50/EC50 values) cannot be provided at this time. The available literature does not contain such specific pharmacological data for this compound.

Experimental Protocols

The absence of dedicated studies on the mechanism of action of this compound means there are no established, key experimental protocols to cite for this specific purpose. Research protocols found in the literature primarily describe the synthesis and analytical use of its derivatives.

Synthesis of this compound TMS Derivative for GC-MS Analysis:

A general protocol for the derivatization of HVA to its methyl ester and subsequent silylation for analytical purposes is as follows:

-

Esterification: Homovanillic acid is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid) to form this compound.

-

Purification: The resulting this compound is purified using standard laboratory techniques such as extraction and chromatography.

-

Silylation: The purified this compound is then reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form the TMS derivative.

-

GC-MS Analysis: The TMS derivative is subsequently analyzed by gas chromatography-mass spectrometry to quantify the levels of HVA in the original sample.

Logical Relationship of Current Knowledge

The current state of knowledge can be visualized as a branching pathway where the main trunk of research is focused on dopamine and its primary metabolite, HVA, with this compound being a side branch primarily explored for its utility in analytical chemistry.

Conclusion and Future Directions

Future research should be directed towards investigating the potential standalone pharmacological effects of this compound. Key research questions would include:

-

Does this compound interact with specific receptors, enzymes, or ion channels?

-

Does it modulate any known signaling pathways?

-

What are its pharmacokinetic and pharmacodynamic properties in vivo?

-

Could it serve as a lead compound for the development of new therapeutic agents?

Systematic screening of this compound in a variety of in vitro and in vivo models is necessary to begin to unravel its potential mechanism of action and determine if it holds any therapeutic promise beyond its current role in the periphery of dopamine research. Until such studies are conducted and published, the mechanism of action of this compound will remain an open question for the scientific community.

References

- 1. Detection of homovanillic acid in vivo using microcomputer-controlled voltammetry: simultaneous monitoring of rat motor activity and striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Homovanillate (HVA) (DUTCH) - Neurotransmitter Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Homovanillate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. The fall of homovanillic acid and 5-hydroxyindoleacetic acid concentrations in brains of mice withdrawn from repeated morphine treatment and their restoration by acute morphine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, TMS derivative | 15964-84-8 | Benchchem [benchchem.com]

Methyl Homovanillate and its Potential Role as a Biomarker in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the potential of methyl homovanillate and its closely related acid form, homovanillic acid (HVA), as biomarkers in the field of oncology. While direct evidence for this compound as a cancer biomarker is limited, HVA is a well-established major metabolite of the neurotransmitter dopamine and a crucial biomarker for certain types of cancer, particularly neuroblastoma. This document provides a comprehensive overview of the biochemistry, analytical methodologies, and clinical significance of HVA, while also discussing the potential relevance of its methyl ester, this compound.

Introduction: Distinguishing this compound and Homovanillic Acid

This compound is the methyl ester derivative of homovanillic acid (HVA).[1] HVA, a major metabolite of dopamine, is produced through the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2][3] While the direct role of this compound in oncology is not well-documented, HVA has been extensively studied and is used in clinical practice as a biomarker for catecholamine-secreting tumors.[3][4] This guide will primarily focus on the established data for HVA while drawing connections to the chemical properties and potential implications of its methyl ester form.

Biochemical Pathway: The Dopamine to Homovanillic Acid Axis

The synthesis of HVA is intrinsically linked to dopamine metabolism. The following diagram illustrates the key enzymatic steps in the conversion of dopamine to HVA.

Quantitative Data: Homovanillic Acid in Oncology

Elevated levels of HVA are primarily associated with neuroblastoma, a common pediatric cancer. However, altered HVA levels have also been observed in other tumors. The following table summarizes key quantitative findings.

| Cancer Type | Analyte | Matrix | Patient Cohort | Control Cohort | Fold Change/Concentration | p-value | Reference |

| Neuroblastoma | HVA | Urine | >90% of patients show elevated levels | Healthy Children | Significantly Elevated | <0.05 | [4] |

| Pheochromocytoma | HVA | Urine | Elevated levels observed | Healthy Adults | Elevated | Not Specified | [3] |

| Malignant Melanoma | HVA | Urine | Patients with metastases | Healthy Adults | 11.1 +/- 0.93 mg/24 hr | <0.05 | |

| Ovarian Cancer | Methyl Vanillate | In vitro | SKOV3 cells | HOSEpiC cells | Dose-dependent inhibition of proliferation | <0.05 | [5] |

| Breast Cancer | Methyl Vanillate | In vitro | MCF-7 & MDA-MB-231 cells | HB4a cells | Increased ROS generation | <0.05 | [6] |

*Note: Data for Methyl Vanillate, a related compound, is included for context due to the limited direct data on this compound.

Experimental Protocols for HVA Quantification

Accurate quantification of HVA in biological matrices is crucial for its clinical utility. The most common methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction (Urine)

A typical workflow for preparing a urine sample for HVA analysis is outlined below.

References

- 1. This compound, TMS derivative | 15964-84-8 | Benchchem [benchchem.com]

- 2. Vanillic acid methyl ester | 3943-74-6 | FV71320 [biosynth.com]

- 3. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 4. mayocliniclabs.com [mayocliniclabs.com]

- 5. Methyl vanillate for inhibiting the proliferation, migration, and epithelial-mesenchymal transition of ovarian cancer cells via the ZEB2/Snail signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The dimerization of methyl vanillate improves its effect against breast cancer cells via pro-oxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl homovanillate from homovanillic acid protocol

Application Notes and Protocols

Topic: Synthesis of Methyl Homovanillate from Homovanillic Acid

Abstract

This document provides a detailed protocol for the synthesis of this compound from homovanillic acid via Fischer esterification. Homovanillic acid (HVA), a major catecholamine metabolite, serves as the starting material for this synthesis.[1][2] The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the final product, this compound. This synthesis is relevant for researchers in drug development and organic chemistry, as homovanillic acid and its esters are utilized in the synthesis of various compounds, including sustainable polyesters.[3]

Introduction

Homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) is a key metabolite of dopamine and is used as a marker for dopamine levels in the brain.[1] Its ester, this compound, is a valuable intermediate in the synthesis of more complex molecules, including polymers and potentially therapeutic agents. The synthesis described herein is a classic Fischer esterification, where the carboxylic acid group of homovanillic acid is methylated using methanol in the presence of an acid catalyst.[3] This method is a straightforward and effective way to produce this compound.

Reaction Scheme

The overall reaction is the esterification of homovanillic acid with methanol, catalyzed by sulfuric acid, to yield this compound and water.

Homovanillic Acid + Methanol ⇌ (H₂SO₄) ⇌ this compound + Water

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of this compound.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Homovanillic Acid (HVA) | 95% or higher | AmBeed |

| Methanol (MeOH) | Anhydrous | Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem |

| Brine (Saturated NaCl solution) | ACS Grade | LabChem |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

pH paper

-

Standard laboratory glassware and clamps

Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add homovanillic acid (25.0 g, 137 mmol) and methanol (300 mL).[3]

-

Catalyst Addition: While stirring the mixture at room temperature, slowly add concentrated sulfuric acid (1.5 mL).[3]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Continue refluxing for 6 hours.[3]

-

Cooling and Concentration: After 6 hours, remove the heat source and allow the reaction mixture to cool to room temperature.[3] Concentrate the mixture using a rotary evaporator to remove the excess methanol.[3]

-

Work-up:

-

Dissolve the resulting residue in 100 mL of ethyl acetate (EtOAc).[3]

-

Transfer the solution to a 250 mL separatory funnel.

-

Wash the organic phase with 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[3] Check the aqueous layer with pH paper to ensure it is basic.

-

Perform a final wash of the organic phase with 100 mL of brine.[3]

-

-

Drying and Evaporation:

-

Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent (EtOAc) from the filtrate using a rotary evaporator to yield the crude this compound.

-

-

Purification (Optional): The resulting this compound can be further purified by column chromatography or distillation if required.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Homovanillic Acid (HVA) Mass | 25.0 g |

| Homovanillic Acid (HVA) Moles | 137 mmol |